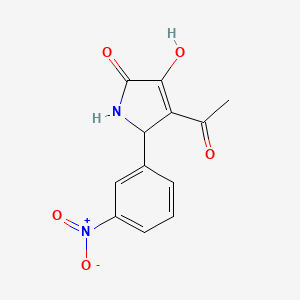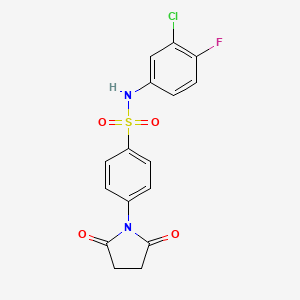
ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate, also known as ethyl 4-(furan-3-yl)-6-amino-5-cyano-2-ethyl-4H-pyran-3-carboxylate, is a chemical compound that has been a subject of interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biological activities and has been studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate-4-(3-furyl)-4H-pyran-3-carboxylate is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, it has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
Ethyl 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate-4-(3-furyl)-4H-pyran-3-carboxylate exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid protein, which is involved in the pathogenesis of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate-4-(3-furyl)-4H-pyran-3-carboxylate in lab experiments is its wide range of biological activities. This compound exhibits anti-inflammatory, anti-tumor, and anti-microbial activities, making it a versatile compound for studying various diseases. Additionally, its synthesis method is relatively simple and can be scaled up for large-scale production.
One of the limitations of using this compound 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate-4-(3-furyl)-4H-pyran-3-carboxylate in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines at high concentrations. Additionally, its mechanism of action is not fully understood, which can make it challenging to study its biological effects.
Orientations Futures
There are several future directions for research on ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate-4-(3-furyl)-4H-pyran-3-carboxylate. One area of research is the development of analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in the treatment of various diseases. Finally, more research is needed to evaluate the safety and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate-4-(3-furyl)-4H-pyran-3-carboxylate involves a series of chemical reactions. The starting material for the synthesis is this compound acetoacetate, which is reacted with furfural in the presence of a catalyst to form this compound 4-(furan-3-yl)-2-oxobutanoate. This intermediate is then reacted with malononitrile and ammonium acetate to yield this compound 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate-4-(3-furyl)-4H-pyran-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate-4-(3-furyl)-4H-pyran-3-carboxylate has been studied extensively for its potential applications in medicinal chemistry. This compound exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
ethyl 6-amino-5-cyano-2-ethyl-4-(furan-3-yl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-11-13(15(18)20-4-2)12(9-5-6-19-8-9)10(7-16)14(17)21-11/h5-6,8,12H,3-4,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWALCIYSGQYUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=COC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5065078.png)
![5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5065086.png)
![ethyl 2-[(cyclohexylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5065088.png)

![N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5065099.png)
![N-[(5-chloro-2-thienyl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B5065113.png)


![6-(1-cyclohexen-1-ylacetyl)-3-(3-fluorophenyl)-1-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5065161.png)
![1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5065164.png)
![N-(3-isoxazolylmethyl)-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5065171.png)
![N-[3-(acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5065178.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B5065192.png)